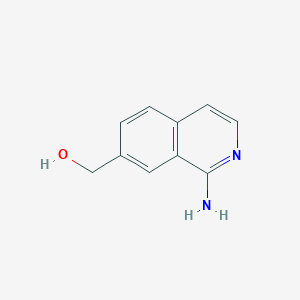

(1-Aminoisoquinolin-7-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

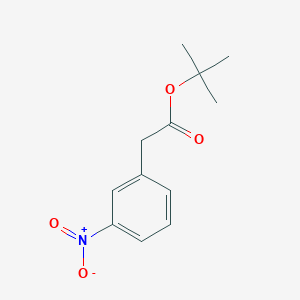

“(1-Aminoisoquinolin-7-yl)methanol” is a heterocyclic organic compound that belongs to the class of isoquinoline derivatives. It has a molecular weight of 174.2 . The IUPAC name for this compound is (1-amino-7-isoquinolinyl)methanol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10N2O/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Electrochemical Utilization in Synthesis

- Methanol is used as a C1 source in the electrocatalytic synthesis of 2,3-dihydroquinazolin-4(1H)-one, demonstrating an efficient approach to the synthesis of deuterated N-heterocycles (Liu, Xu, & Wei, 2021).

Influence on Lipid Dynamics in Biological Membranes

- Methanol is shown to significantly impact lipid dynamics, specifically enhancing the transfer and flip-flop kinetics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine in lipid bilayers (Nguyen et al., 2019).

Applications in Antibacterial Drugs

- The methanol hemisolvate of ciprofloxacin, an antibacterial fluoroquinolone, exists as a zwitterion in the solid state, highlighting its potential in pharmaceutical applications (Li et al., 2006).

Role in Synthesis of Calycotomine Enantiomers

- Continuous-flow enzymatic resolution is used for the synthesis of calycotomine enantiomers using N-Boc-protected tetrahydroisoquinoline amino alcohols, demonstrating its utility in producing high-purity enantiomers (Schönstein, Forró, & Fülöp, 2013).

Development of Dye-Sensitized Photooxygenations

- Methanol is used in dye-sensitized photooxygenations of 1,3-isoquinolinediones, showing its significance in the synthesis of novel organic compounds (Ke-Qing et al., 1998).

Synthesis of Quinoline and Flavone Derivatives

- Methanol is employed in the oxidative cyclization of chalcones, facilitating the synthesis of 4-methoxyquinolines and flavones, highlighting its role in the generation of organic compounds with potential pharmaceutical uses (Kumar & Perumal, 2007).

Safety and Hazards

The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

Propriétés

IUPAC Name |

(1-aminoisoquinolin-7-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDJELCDPZJVIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101305814 |

Source

|

| Record name | 1-Amino-7-isoquinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221050-76-6 |

Source

|

| Record name | 1-Amino-7-isoquinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221050-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-7-isoquinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)